molecular formula C10H12N2O2S B14871816 4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B14871816
M. Wt: 224.28 g/mol
InChI Key: MRLKXMHDIOGAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by a fused benzene and thiadiazine ring system, with ethyl and methyl substituents at the 4 and 6 positions, respectively. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Chemical Reactions Analysis

4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its antimicrobial and antiviral properties.

    Medicine: This compound is investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For example, it can act as an ATP-sensitive potassium channel opener, which inhibits insulin release from pancreatic beta cells . It may also interact with other cellular targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other benzothiadiazines and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological activities. For example:

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-ethyl-6-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C10H12N2O2S/c1-3-12-7-11-15(13,14)10-5-4-8(2)6-9(10)12/h4-7H,3H2,1-2H3

InChI Key

MRLKXMHDIOGAJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NS(=O)(=O)C2=C1C=C(C=C2)C

Origin of Product

United States

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